molecular formula C13H17NO4 B14865312 N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide

N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14865312
M. Wt: 251.28 g/mol
InChI Key: BHRAEHRBGJHOKT-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound that belongs to the pyran family This compound is characterized by the presence of a cyclohexyl group, a methoxy group, and a carboxamide group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with cyclohexylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxamide.

    Reduction: Formation of 5-methoxy-4-hydroxy-4H-pyran-2-carboxamide.

    Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds, such as:

    4-oxo-N-phenyl-4H-chromene-2-carboxamide: Similar in structure but with a phenyl group instead of a cyclohexyl group.

    7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Contains a methoxy group and a phenyl group, similar to the methoxy and cyclohexyl groups in the target compound.

    3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: Similar pyran ring structure but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-cyclohexyl-5-methoxy-4-oxopyran-2-carboxamide

InChI

InChI=1S/C13H17NO4/c1-17-12-8-18-11(7-10(12)15)13(16)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,16)

InChI Key

BHRAEHRBGJHOKT-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2CCCCC2

Origin of Product

United States

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